N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPXPHRQMSVQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with the metabolic pathways of microorganisms, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers
- N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide (CAS 391218-46-5) Structural Difference: The benzimidazole group is attached at the 2-position of the phenyl ring instead of the 3-position. The 3-position substitution in the target compound may enhance conformational flexibility compared to the 2-position isomer .
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (CAS 746611-99-4) Structural Difference: A diphenylpropanamide group replaces the bromobenzamide, and the benzimidazole is at the 4-position. The 4-position benzimidazole may influence π-π stacking interactions in protein binding .
Linkage Variations
- N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS 301228-29-5)
- Structural Difference : A two-carbon ethyl chain links the benzimidazole to the benzamide.
- Impact : The ethyl spacer introduces flexibility, which may enhance binding to targets requiring conformational adaptability. However, this could reduce rigidity compared to the direct phenyl linkage in the target compound .
Analgesic and Anti-inflammatory Potential
- B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Key Findings: These derivatives exhibit PPARγ agonist activity, attenuating morphine-induced paradoxical pain in mice .
Antimicrobial Activity
- 4-((4-(1H-Benzimidazol-2-yl)phenyl)amino)-3-(1H-Benzimidazol-2-yl)butanehydrazide (Compound 17) Key Findings: Demonstrates antibacterial activity via hydrazide functional groups, which facilitate hydrogen bonding with bacterial enzymes .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight compared to ethyl-linked analogs may affect solubility but improve thermal stability.
- Predicted pKa values suggest similar basicity across positional isomers, with the benzimidazole nitrogen being the primary site of protonation .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the bromobenzamide group enhances its reactivity and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 316.17 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, such as dihydrofolate reductase (DHFR), affecting purine synthesis and leading to cell cycle arrest .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens by interfering with their metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies. A notable study conducted by the National Cancer Institute (NCI) evaluated a series of benzimidazole derivatives, including this compound, revealing significant cytotoxic effects against human tumor cell lines:
| Compound | GI50 Value (µM) | Cell Line |
|---|---|---|
| This compound | 0.589 - 14.3 | K-562 (Leukemia) |
| Other Derivatives | 0.276 - 12.3 | Various |
Flow cytometry analysis indicated that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in K-562 leukemia cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic candidate for infectious diseases.
Case Study 1: Cytotoxicity in Cancer Cells
A comprehensive study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity across multiple cancer cell lines, with particular efficacy observed in leukemia and breast cancer models.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were assessed against common bacterial strains. The compound displayed notable inhibitory effects, suggesting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with condensation of benzimidazole precursors with brominated aromatic acids. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) or one-pot multicomponent reactions can improve yields (up to 70–85%) and reduce reaction times compared to traditional reflux methods. Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) are critical for regioselectivity .
Q. Which analytical techniques are essential for characterizing this compound's structure and purity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- X-ray crystallography (using SHELX programs for refinement) to resolve crystal packing and hydrogen-bonding networks .
- Mass spectrometry (ESI-TOF) for molecular ion verification.
- HPLC (C18 columns, UV detection) for purity assessment (>95% typically required for biological testing) .
Q. How do researchers evaluate its biological activity in preliminary studies?
- Methodological Answer : In vitro assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell viability assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial testing (MIC determination via broth microdilution). In vivo models (e.g., rodent studies) assess pharmacokinetics and toxicity .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Strategies include:
- Docking refinement with molecular dynamics simulations (e.g., AMBER or GROMACS) to account for solvation.
- SAR analysis of analogs (e.g., replacing bromine with chlorine or methyl groups) to identify critical substituents .
- Metabolite profiling (LC-MS) to detect in situ degradation products .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Methodological Answer : Challenges include poor crystal growth due to flexible benzimidazole moieties. Solutions:
- Co-crystallization with small molecules (e.g., acetic acid) to stabilize packing.
- High-throughput screening of solvent mixtures (e.g., DMSO/water).
- Synchrotron radiation for weakly diffracting crystals, coupled with SHELXL refinement for twinned data .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., para-bromo → nitro/cyano).
- 3D-QSAR modeling (CoMFA/CoMSIA) using biological data from analogs.
- Free-Wilson analysis to quantify substituent contributions to activity .
Q. What methodologies are used to study its stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- HPLC-MS monitoring to identify degradation pathways (e.g., hydrolysis of the benzamide bond).
- Accelerated stability testing (40°C/75% RH) per ICH guidelines .
Q. How can researchers investigate synergistic effects with existing therapeutics?
- Methodological Answer :
- Isobolographic analysis to quantify synergy in combination with standard drugs (e.g., cisplatin for cancer).
- Checkboard assays (FIC index) for antimicrobial combinations.
- Transcriptomic profiling (RNA-seq) to identify pathways modulated by co-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
